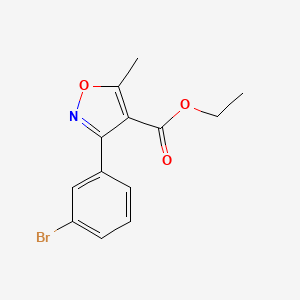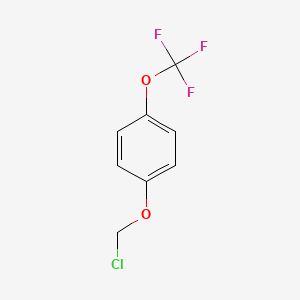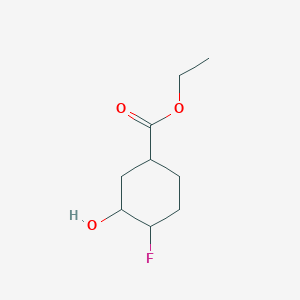![molecular formula C16H17ClN2O2 B13696608 4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13696608.png)
4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro group, a dimethoxybenzyl group, and a dihydropyrrolo[3,4-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Dimethoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxybenzyl group is introduced using a suitable benzylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the dimethoxybenzyl group but lacks the pyrrolo[3,4-c]pyridine core.
4-Chloropyridine: Contains the chloro group and pyridine ring but lacks the dimethoxybenzyl group.
Uniqueness
4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C16H17ClN2O2 |
|---|---|
分子量 |
304.77 g/mol |
IUPAC 名称 |
4-chloro-2-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C16H17ClN2O2/c1-20-13-4-3-12(15(7-13)21-2)9-19-8-11-5-6-18-16(17)14(11)10-19/h3-7H,8-10H2,1-2H3 |
InChI 键 |
XKAMAGMIVGRURW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CN2CC3=C(C2)C(=NC=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


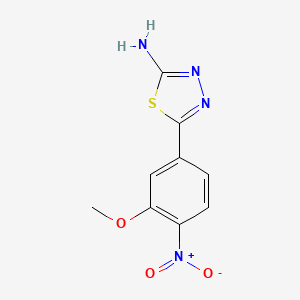
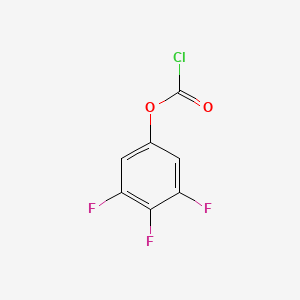
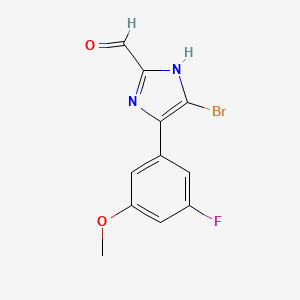
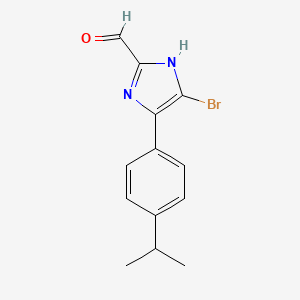
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
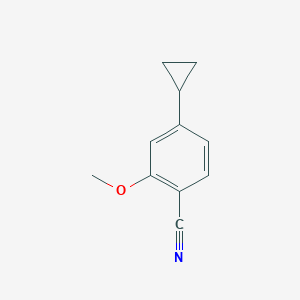
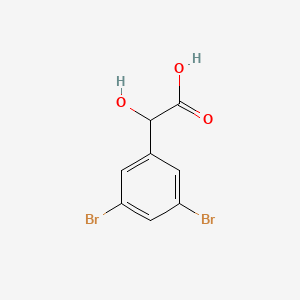
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
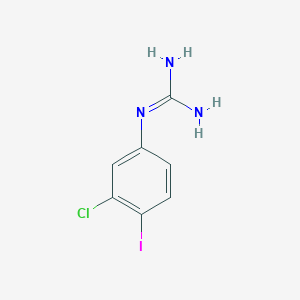
![4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
